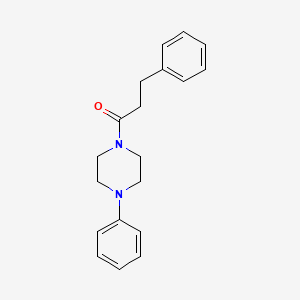
1-phenyl-4-(3-phenylpropanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-4-(3-phenylpropanoyl)piperazine, also known as PPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1950s and has since been used in various scientific research applications. This compound has been found to have potential therapeutic benefits in the treatment of neurological disorders and cancer.
Mécanisme D'action
1-phenyl-4-(3-phenylpropanoyl)piperazine acts as a dopamine D2 receptor agonist and can stimulate the release of dopamine. It also has antioxidant properties and can protect cells from oxidative stress. 1-phenyl-4-(3-phenylpropanoyl)piperazine has been found to inhibit the activity of monoamine oxidase-B (MAO-B), an enzyme that breaks down dopamine in the brain.
Biochemical and Physiological Effects:
1-phenyl-4-(3-phenylpropanoyl)piperazine has been found to increase the levels of dopamine in the brain, which can improve motor function in patients with Parkinson's disease. It can also reduce oxidative stress and inflammation in the brain, which can protect neurons from damage. 1-phenyl-4-(3-phenylpropanoyl)piperazine has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-phenyl-4-(3-phenylpropanoyl)piperazine in lab experiments include its neuroprotective and anti-cancer properties. It can be used to study the mechanisms of Parkinson's disease and cancer. However, the limitations of using 1-phenyl-4-(3-phenylpropanoyl)piperazine include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
1. Further studies are needed to determine the safety and efficacy of 1-phenyl-4-(3-phenylpropanoyl)piperazine in the treatment of neurological disorders and cancer.
2. The potential use of 1-phenyl-4-(3-phenylpropanoyl)piperazine in combination with other drugs for the treatment of Parkinson's disease and cancer should be explored.
3. The development of new derivatives of 1-phenyl-4-(3-phenylpropanoyl)piperazine with improved pharmacological properties should be investigated.
4. The potential use of 1-phenyl-4-(3-phenylpropanoyl)piperazine in the treatment of other diseases such as Alzheimer's disease and Huntington's disease should be explored.
5. The mechanism of action of 1-phenyl-4-(3-phenylpropanoyl)piperazine should be further elucidated to better understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-phenyl-4-(3-phenylpropanoyl)piperazine involves the reaction of piperazine with benzaldehyde and phenylpropanoic acid. The reaction is catalyzed by a base such as sodium hydroxide and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 1-phenyl-4-(3-phenylpropanoyl)piperazine.
Applications De Recherche Scientifique
1-phenyl-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential therapeutic benefits in the treatment of neurological disorders such as Parkinson's disease. It has been found to have neuroprotective properties and can prevent the death of dopaminergic neurons. 1-phenyl-4-(3-phenylpropanoyl)piperazine has also been studied for its potential anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
3-phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(12-11-17-7-3-1-4-8-17)21-15-13-20(14-16-21)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTGCJCGVHCPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)
![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)
![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)
![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)
![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)
![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)
![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)

![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)
![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)
![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)
